molecular formula C13H14FNO B12543388 N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide CAS No. 664342-20-5

N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B12543388
CAS No.: 664342-20-5
M. Wt: 219.25 g/mol
InChI Key: BQNBDQCMWMEYBK-UHFFFAOYSA-N
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Description

N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide is an organic compound with the molecular formula C13H14FNO It is characterized by the presence of a benzyl group, a fluorine atom, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide typically involves the reaction of benzylamine with 2-fluoroprop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-fluoro-N-(prop-2-en-1-yl)prop-2-enamide is unique due to the presence of both a fluorine atom and a prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

664342-20-5

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

N-benzyl-2-fluoro-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C13H14FNO/c1-3-9-15(13(16)11(2)14)10-12-7-5-4-6-8-12/h3-8H,1-2,9-10H2

InChI Key

BQNBDQCMWMEYBK-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC1=CC=CC=C1)C(=O)C(=C)F

Origin of Product

United States

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